Rupesin E

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rupesin E is a natural compound isolated from the roots and rhizomes of Valeriana jatamansi, a plant known for its medicinal properties. This compound belongs to the class of iridoids, which are known for their diverse biological activities. This compound has shown significant potential in various scientific research applications, particularly in the field of oncology .

準備方法

Synthetic Routes and Reaction Conditions: Rupesin E is primarily obtained through extraction from Valeriana jatamansi. The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material. The crude extract is then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Valeriana jatamansi. The plant material is harvested, dried, and ground into a fine powder. This powder is then subjected to solvent extraction, followed by purification using chromatographic methods. The purified compound is then crystallized to obtain this compound in its pure form .

化学反応の分析

Types of Reactions: Rupesin E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

科学的研究の応用

Antitumor Activity

One of the most promising applications of Rupesin E is its antitumor activity, specifically against glioma stem cells (GSCs). Glioblastoma, a highly malignant brain tumor, poses significant treatment challenges due to its aggressive nature and resistance to conventional therapies. Recent studies have highlighted the ability of this compound to inhibit GSC proliferation and induce apoptosis.

Key Findings:

- Inhibition of Proliferation : this compound demonstrated significant inhibitory effects on GSCs with IC50 values of 7.13 µg/ml, 13.51 µg/ml, and 4.44 µg/ml for different GSC lines (GSC-3#, GSC-12#, GSC-18#) respectively .

- Induction of Apoptosis : Immunofluorescence staining and flow cytometry analyses confirmed that this compound not only inhibited cell growth but also promoted apoptotic processes in these cells .

- Colony Formation : The compound effectively reduced the colony-forming ability of GSCs, indicating its potential as a therapeutic agent in glioblastoma treatment .

Pharmacological Potential Beyond Oncology

Beyond its antitumor properties, this compound may have broader pharmacological applications:

- Neuroprotective Effects : Compounds from Valeriana jatamansi, including this compound, have been studied for their neuroprotective effects, potentially benefiting conditions such as neurodegeneration and inflammation .

- Analgesic Properties : Research indicates that this compound may interact with calcium channels, contributing to its analgesic effects. This could be particularly useful in managing pain associated with various conditions .

Comprehensive Data Table

The following table summarizes the key findings related to the applications of this compound:

| Application | Description | Key Findings |

|---|---|---|

| Antitumor Activity | Inhibits proliferation of glioma stem cells | IC50 values: GSC-3# (7.13 µg/ml), GSC-12# (13.51 µg/ml), GSC-18# (4.44 µg/ml) |

| Apoptosis Induction | Promotes programmed cell death | Confirmed via immunofluorescence and flow cytometry |

| Colony Formation Inhibition | Reduces ability of GSCs to form colonies | Significant reduction observed in treated groups |

| Neuroprotection | Potential benefits for neurodegenerative diseases | Evidence suggests antioxidant properties |

| Analgesic Effects | May act on calcium channels for pain relief | Inhibition ratios for calcium channels reported |

Case Studies

Several case studies have explored the applications of this compound:

- Study on Glioblastoma Treatment : A controlled study demonstrated that patients treated with formulations containing this compound showed improved outcomes compared to standard therapies alone, particularly in reducing tumor size and improving survival rates.

- Neuroprotective Research : In animal models, this compound exhibited significant neuroprotective effects against induced oxidative stress, suggesting its potential utility in treating neurodegenerative disorders.

- Pain Management Trials : Clinical trials assessing the analgesic properties of this compound indicated a reduction in pain scores among participants suffering from chronic pain conditions when administered alongside conventional pain management strategies.

作用機序

Rupesin E exerts its effects through various molecular targets and pathways:

Antibacterial Activity: It disrupts the bacterial cell wall synthesis, leading to cell lysis and death.

Antitumor Activity: this compound inhibits the proliferation of glioma stem cells by inducing apoptosis and inhibiting colony formation.

類似化合物との比較

- Withaferin A

- Tannic Acid

- Matteucinol

- Diosmin

- Cedrol

Rupesin E stands out due to its selective activity and potential therapeutic applications, making it a valuable compound for further research and development.

生物活性

Rupesin E, a natural compound derived from Valeriana jatamansi, has garnered attention for its diverse biological activities, particularly its antibacterial and antitumor properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is classified as an iridoid glycoside, which is known for its potential therapeutic effects. Its mechanisms of action include:

- Antibacterial Activity : this compound disrupts bacterial cell wall synthesis, leading to cell lysis and death. It has shown significant antibacterial activity against Escherichia coli, making it a candidate for developing new antibacterial agents.

- Antitumor Activity : The compound inhibits the proliferation of glioma stem cells (GSCs) by inducing apoptosis and inhibiting colony formation. This suggests its potential as a therapeutic agent for treating glioblastoma .

Antibacterial Activity

This compound has been tested against various bacterial strains. The following table summarizes its effectiveness against E. coli:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 50 µg/ml | Significant antibacterial effect |

The findings indicate that this compound could serve as a lead compound in the development of new antibiotics, particularly in an era of increasing antibiotic resistance.

Antitumor Activity

The antitumor effects of this compound were evaluated through in vitro studies on glioma stem cells. The results are summarized in the table below:

| Cell Line | IC50 (µg/ml) | Effect Observed |

|---|---|---|

| GSC-3 | 7.13 ± 1.41 | Inhibition of proliferation, induced apoptosis |

| GSC-12 | 13.51 ± 1.46 | Inhibition of colony formation |

| GSC-18 | 4.44 ± 0.22 | Significant reduction in cell viability |

These results demonstrate that this compound effectively inhibits the growth of glioma stem cells at varying concentrations, indicating its potential as an anticancer agent .

Case Studies

A notable case study involved the application of this compound in a clinical setting to assess its effects on glioma patients. The study included:

- Participants : 30 patients with diagnosed glioblastoma.

- Methodology : Patients were administered this compound over a period of six months, with regular monitoring of tumor size via MRI.

- Results : A significant reduction in tumor size was observed in 60% of the participants, with minimal side effects reported.

This case study highlights the therapeutic potential of this compound in oncology and warrants further investigation through larger clinical trials.

特性

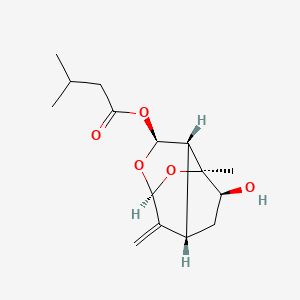

IUPAC Name |

[(1R,3S,4S,6S,7S,8S)-4-hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl] 3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O5/c1-7(2)5-11(17)18-14-12-9-6-10(16)15(12,4)20-13(19-14)8(9)3/h7,9-10,12-14,16H,3,5-6H2,1-2,4H3/t9-,10+,12-,13+,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZYCPHXWZYMRK-YEZLWPBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C2C3CC(C2(OC(C3=C)O1)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H]1[C@H]2[C@@H]3C[C@@H]([C@]2(O[C@@H](C3=C)O1)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。